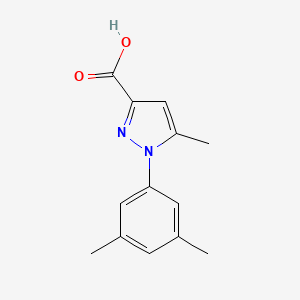

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Description

1-(3,5-Dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a 3,5-dimethylphenyl substituent at the 1-position and a methyl group at the 5-position of the pyrazole ring. While the compound has been synthesized and cataloged (e.g., CymitQuimica lists it as discontinued ), detailed studies on its specific applications or mechanisms remain sparse.

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-4-9(2)6-11(5-8)15-10(3)7-12(14-15)13(16)17/h4-7H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPYFKORUPMWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=CC(=N2)C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylic Acids

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Activity and Solubility

- Electron-Donating vs. In PET-inhibiting N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides, the dimethylphenyl group contributes to lipophilicity and IC₅₀ values ~10 µM . While the target compound’s pyrazole core differs, the substituent’s role in membrane penetration may be analogous.

Carboxylic Acid vs. Ester/Carboxamide Derivatives :

Commercial and Research Status

The target compound’s discontinuation () contrasts with active analogs like the dichlorophenyl variant (), suggesting inferior efficacy or stability. Structural modifications in other derivatives (e.g., sulfonyl piperidine in ) highlight trends toward enhanced target engagement through bulkier substituents.

Biological Activity

1-(3,5-Dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1175825-50-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₁₃H₁₄N₂O₂

- Molecular Weight : 230.26 g/mol

- Structure : The compound features a pyrazole ring with a carboxylic acid functional group and a dimethylphenyl substituent.

Biological Activity Overview

The biological activity of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been investigated in various contexts, including anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Recent studies indicate that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown promising results as selective COX-2 inhibitors. The anti-inflammatory activity is often measured using IC₅₀ values against standard drugs such as diclofenac sodium.

| Compound | IC₅₀ (μg/mL) | Reference |

|---|---|---|

| 1-(3,5-Dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | TBD | TBD |

| Diclofenac Sodium | 54.65 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays against different cancer cell lines. For example, studies have shown that pyrazole derivatives can inhibit the proliferation of human cervical carcinoma (HeLa) and murine leukemia (L1210) cells.

| Cell Line | Compound | IC₅₀ (μM) |

|---|---|---|

| HeLa | TBD | TBD |

| L1210 | TBD | TBD |

The mechanisms underlying the biological activity of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid are not fully elucidated but may involve the following pathways:

- Inhibition of Cyclooxygenase Enzymes : The compound's structure suggests it may interact with COX enzymes, leading to reduced inflammatory mediators.

- Cell Cycle Arrest : Similar pyrazole compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

-

Study on Anti-inflammatory Effects :

- A study evaluated various pyrazole derivatives for their anti-inflammatory properties using an edema model in mice. The results indicated that certain derivatives had superior activity compared to traditional NSAIDs.

-

Anticancer Studies :

- In vitro studies demonstrated that specific analogs of pyrazole exhibited significant cytotoxicity against cancer cell lines with IC₅₀ values lower than those observed for standard chemotherapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.